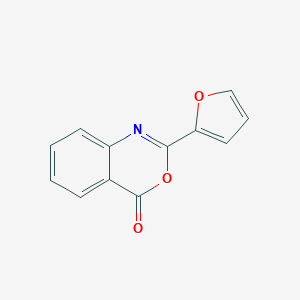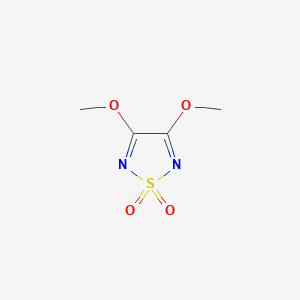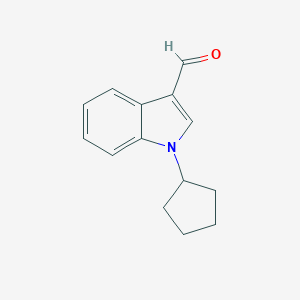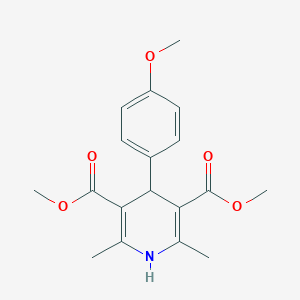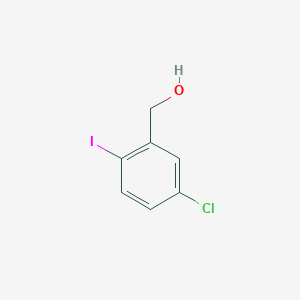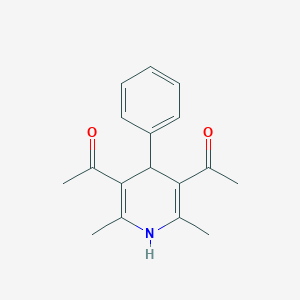
1,4-Diphenethylbenzene
Vue d'ensemble
Description
1,4-Diphenethylbenzene is a chemical compound with a molecular weight of 286.42 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C22H22/c1-3-7-19 (8-4-1)11-13-21-15-17-22 (18-16-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H,11-14H2 . This indicates the presence of 22 carbon atoms and 22 hydrogen atoms in the molecule . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .Applications De Recherche Scientifique
Crystal Structure and Dynamics
- The crystal structure of 1,4-diphenoxybenzene, a compound related to 1,4-Diphenethylbenzene, has been explored. The study found that molecules of 1,4-diphenoxybenzene adopt a structure with trans coplanar terminal rings, and the central benzene ring is orthogonal to these, giving torsion angles close to 90°. The terminal phenyl rings undergo dynamic π flips, providing insight into the molecular behavior of similar compounds (Clayden, Williams, & O'Mahoney, 1990).
Semiconductor Applications
- This compound derivatives have been used in the synthesis of high-performance semiconductors for organic field-effect transistors. A study demonstrated effective synthesis of such semiconductors, indicating the compound's potential in electronic device applications (Takimiya et al., 2004).
Photoreactive Properties
- Research on the photoreactions of diaryl ethers, including 1,4-diphenoxybenzene, showed reactions like cleavage of the ether bond(s) and photo-Claisen type rearrangement. This sheds light on the potential use of this compound in photochemical applications (Hageman, Louwerse, & Mijs, 1969).
Applications in Light-Emitting Devices
- Derivatives of this compound have been used in the creation of organic light-emitting diodes (OLEDs). The cross-stacking of certain derivatives in crystalline state exhibits high-intensity solid-state emission, indicating its utility in OLED technology (Xie et al., 2005).
Chemical Synthesis and Characterization
- The compound has been involved in the synthesis and characterization of various chemical structures, such as 1,4-dibenzyl-5,6-diphenyl-1,2,3,4-tetraaza-2-cyclohexene, enhancing our understanding of cyclic structures in chemistry (Mataka & Anselme, 1973).
Synthesis of Hindered Diphenyl Ethers
- A novel method for the synthesis of hindered diphenyl ethers using this compound derivatives has been reported. This method contributes to the development of new pathways in organic synthesis (Sammes, Thetford, & Voyle, 1988).
Electronic and Structural Analysis
- Studies have explored the electronic and structural properties of complexes involving this compound derivatives, providing insights into the behavior of such compounds under different conditions (Dixon et al., 2003).
Applications in Polymer Synthesis
- The compound has been used in the synthesis of multicyclic polyethers, highlighting its role in polymer chemistry. These polyethers were characterized by various analytical methods, contributing to material science (Kricheldorf, Schellenberg, & Schwarz, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
1,4-bis(2-phenylethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRRPXGGTNIFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


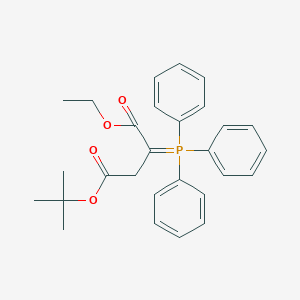
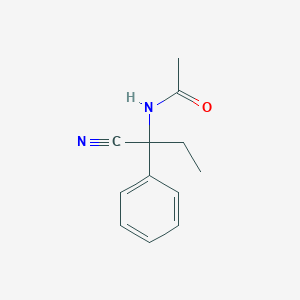
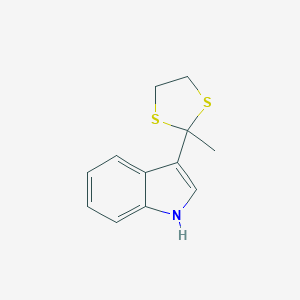
![5-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B183448.png)

![5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183452.png)
